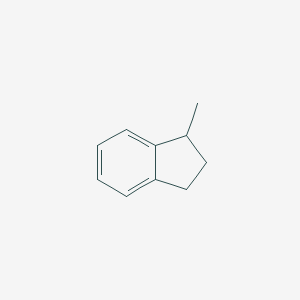

1-Methylindan

Vue d'ensemble

Description

Synthesis Analysis

1-Methylindan and its derivatives can be synthesized through multiple methods. A notable approach involves the synthesis from α-methylstyrene with acid-activated clay as a catalyst, achieving a product yield of 89.06% with purity up to 99.9% through recrystallization in a suitable solvent (Wen, 2003). Another method includes a domino reaction of 1,3-indanediones with various 3-methyleneoxindoles, leading to novel polycyclic triindanone-fused spiro compounds with high diastereoselectivity (Liu et al., 2020).

Molecular Structure Analysis

The molecular structure of 1-Methylindan derivatives has been characterized through techniques such as IR, MS, NMR, and X-ray single crystal diffraction. These analyses have provided insights into the structural details and the arrangement of atoms within the molecules. For instance, N-heterocyclic carbene-palladium(II) chlorides-1-methylindazole and -1-methylpyrazole complexes have been successfully synthesized and characterized, revealing their potential as efficient catalysts in C–N coupling reactions (Zhao et al., 2016).

Chemical Reactions and Properties

1-Methylindan undergoes various chemical reactions, contributing to its diverse chemical properties. These include cationic polymerization reactions leading to 1,1,3-trimethyl substituted polyindanes with remarkable heat resistance, highlighting the impact of experimental conditions on yields, polymer structure, and thermal properties (Dittmer et al., 1989).

Applications De Recherche Scientifique

Nuclear Magnetic Resonance (NMR) Spectroscopy : Methyl derivatives of indan-1-one, including 1-methylindan, have been used in the interpretation of carbon-13 NMR spectra, especially for pterosin-sesquiterpenes isolated from bracken fern (Fukuoka et al., 1983).

Circular Dichroism Studies : The circular dichroism and rotational strengths of 1-methylindan have been computed, contributing to understanding its optical properties and conformations (Badlwin-Biosclair & Shillady, 1978).

Coal Liquefaction : In the context of coal liquefaction, 1-methylindan has been used as a donor solvent. Studies reveal that it forms adductive and polymeric materials under certain conditions, influencing the efficiency of the liquefaction process (McPherson et al., 1985).

Chemical Decomposition Studies : Research has also investigated the decomposition of tetralin, a related compound, in the presence of coal, observing the formation of 1-methylindan as a primary product, thereby impacting the hydrogen donor capacity (Vlieger et al., 1984).

Control of Absolute Helicity : 1-Methylindan end groups have been found effective in controlling absolute helicity in metallofoldamers, a type of synthetic foldable macromolecule, impacting their structural and functional properties (Dong et al., 2010).

Isomer Studies in Chemistry : 1-Methylindan has been involved in studies of isopropyl methyl groups in tetralins and indans, contributing to the understanding of magnetic non-equivalence and anisochrony in NMR spectra (Pourahmady et al., 1983).

Detection in Tobacco Smoke : It has been identified in tobacco smoke, which is significant for understanding the chemical composition of smoke and its potential health effects (Neurath et al., 1968).

Gas-Phase Radical Cation Chemistry : 1-Methylindan has been studied in the context of gas-phase radical cation chemistry, especially in reactions involving benzene radical cations, which is relevant in understanding organic reaction mechanisms (Holman et al., 1986).

Safety and Hazards

Propriétés

IUPAC Name |

1-methyl-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-8-6-7-9-4-2-3-5-10(8)9/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPKSKMDTAQBDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862406 | |

| Record name | 1-Methyl-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylindan | |

CAS RN |

767-58-8, 27133-93-3 | |

| Record name | 1-Methylindan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylindane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027133933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylindan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylindan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: 1-Methylindan has a molecular formula of C10H12 and a molecular weight of 132.20 g/mol.

A: Yes, research has explored the vibrational absorption and vibrational circular dichroism spectra of 1-methylindan, including studies on its chiral molecular structure and ring puckering conformations. [] Additionally, gas-phase circular dichroism and absorption spectra have been measured, providing insights into its electronic states and transitions. []

A: Under static reactor pyrolysis at 450°C, 1-methylindan is a major product in the thermal decomposition of tetralin, arising from neophyl radical rearrangement. [] Notably, liquid-phase pyrolysis of tetralin at higher concentrations also yields 1-methylindan as the primary product, although the reaction rate is only slightly faster. []

A: High-pressure thermal hydrogenolysis of tetralin yields n-butylbenzene, styrene, ethylene, 1-methylindan, and o-propyltoluene as primary cracking products. These reactions are proposed to proceed via chain mechanisms. []

A: Yes, 1-methylindan is a significant product in the thermal decomposition of decalin under supercritical conditions. [] This isomerization reaction pathway is favored at high pressures. []

A: Pyrite/pyrrhotite catalyzes the conversion of tetralin to naphthalene, 1-methylindan, and n-butylbenzene. Notably, distinct mechanistic differences are observed in the formation of naphthalene and 1-methylindan from tetralin, and the catalytic activity differs between pyrite and pyrrhotite. []

A: Research has investigated the relative reactivity of 1-methylindan and related compounds towards trichloromethyl radicals. [] Steric effects play a significant role in these reactions, influencing the reactivity compared to additive values. []

A: 1-Methylindan is a key product in coal liquefaction processes involving tetralin as a hydrogen donor solvent. [] Studies using tritium as a tracer have demonstrated the hydrogen mobility of tetralin under coal liquefaction conditions, leading to the formation of 1-methylindan, naphthalene, and n-butylbenzene. []

A: 1-Methylindan serves as a valuable building block in organic synthesis. For instance, it is used as a starting material for preparing diamine monomers incorporated into polyimides with high glass transition temperatures and good solubility. []

A: Yes, 1-methylindan possesses a chiral center, resulting in two enantiomers. Research has focused on understanding the chiral molecular structure of substituted indans, including (S)-1-methylindan and (R)-1-methylindan-1-d, using vibrational circular dichroism spectroscopy and quantum chemical calculations. []

A: 1-Methylindan exhibits two main ring puckering conformations, with the conformation leading to a pseudoequatorial methyl substituent being more abundant than the pseudoaxial conformation. []

A: Yes, CNDO/S calculations have been employed to investigate the circular dichroism of 1-methylindan, providing insights into its electronic structure and spectral properties. [, ]

A: The presence of the methyl substituent in 1-methylindan significantly impacts its reactivity and conformational preferences compared to unsubstituted indan. [, ] For example, steric effects arising from the methyl group influence the reactivity towards free radicals. [] Furthermore, the position of the methyl group dictates the stereochemistry of products formed in reactions like the titanium(IV)-catalyzed carbon allylation. []

ANone: Yes, research on 1-methylindan extends to various other areas, including:

- Perfluoro derivatives: Studies have investigated the reactions of perfluoro-1-methylindan with SiO2-SbF5. [, , ]

- Electrochemical transformations: Research has explored the electrochemical generation of o-(3-butenyl)phenyl anions and radicals, which can cyclize to form 1-methylindan. [, ]

- Spirocyclic compounds: Synthetic routes have been developed for incorporating the 1-methylindan moiety into spirocyclic structures, such as 1'-methylindan-2-spiro-2'-piperazine, with potential biological activity. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-](/img/structure/B53918.png)

![[19,21,22,24-Tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B53934.png)

![6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy](/img/structure/B53938.png)